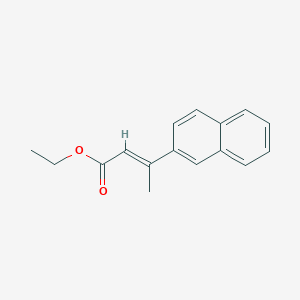

(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

ethyl (E)-3-naphthalen-2-ylbut-2-enoate |

InChI |

InChI=1S/C16H16O2/c1-3-18-16(17)10-12(2)14-9-8-13-6-4-5-7-15(13)11-14/h4-11H,3H2,1-2H3/b12-10+ |

InChI Key |

NBMFXMLKJYHCCV-ZRDIBKRKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CCOC(=O)C=C(C)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of E Ethyl 3 Naphthalen 2 Yl but 2 Enoate

Reactivity of the α,β-Unsaturated Ester Moiety

The defining feature of this portion of the molecule is the conjugation between the carbon-carbon double bond and the carbonyl group of the ester. This electronic communication creates two electrophilic centers: the carbonyl carbon and the β-carbon of the alkene. The reactivity at these sites is highly dependent on the nature of the attacking nucleophile and the reaction conditions.

Nucleophilic attack on the α,β-unsaturated ester can proceed via two main pathways: direct (1,2-) addition to the carbonyl carbon or conjugate (1,4-) addition to the β-carbon.

1,2-Addition: This pathway is generally favored by strong, "hard" nucleophiles such as Grignard reagents, organolithium compounds, and reducing agents like lithium aluminum hydride. The reaction involves the direct attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which, upon workup, would yield an allylic alcohol.

1,4-Addition (Michael Addition): Softer, less basic nucleophiles typically favor this conjugate addition pathway. Examples of such nucleophiles include organocuprates (Gilman reagents), enamines, and stabilized enolates (e.g., from malonic esters). byjus.com The reaction is initiated by the attack of the nucleophile on the β-carbon, which generates an enolate intermediate. This enolate is then protonated, usually during aqueous workup, to afford the saturated ester product. The driving force for this reaction is the formation of a stable carbon-carbon single bond at the expense of a weaker pi bond. byjus.com

The choice between these two addition pathways is a classic example of kinetic versus thermodynamic control. The 1,2-addition is often faster (kinetically favored) due to the greater partial positive charge on the carbonyl carbon. However, the 1,4-addition product is typically more stable (thermodynamically favored). Weaker nucleophiles that add reversibly are more likely to yield the thermodynamic 1,4-adduct.

| Nucleophile Type | Favored Addition Pathway | Intermediate | Final Product (after workup) |

| Strong, "Hard" (e.g., RMgX, RLi) | 1,2-Addition | Tetrahedral Alkoxide | Allylic Alcohol |

| Weak, "Soft" (e.g., R₂CuLi, Enolates) | 1,4-Addition (Michael) | Enolate | Saturated Ester |

The electron-deficient nature of the double bond in the α,β-unsaturated ester makes it an excellent dienophile in Diels-Alder reactions and a participant in other cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): This powerful ring-forming reaction involves the concerted interaction of the α,β-unsaturated ester (the 2π component) with a conjugated diene (the 4π component) to form a six-membered ring. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com The rate and efficiency of the Diels-Alder reaction are enhanced by the presence of the electron-withdrawing ester group on the dienophile. youtube.com The stereochemistry of the dienophile is retained in the product.

[3+2] Cycloaddition: The double bond can also participate in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. These reactions are a valuable method for the synthesis of five-membered heterocyclic rings.

Transformations Involving the Naphthalene (B1677914) Ring System

The naphthalene ring is an electron-rich aromatic system and is generally more reactive towards electrophiles than benzene (B151609). The presence of the butenoate substituent at the C-2 position influences the regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. For naphthalene, substitution at the α-position (C1) is generally kinetically favored over the β-position (C2) because the carbocation intermediate formed by attack at C1 is better stabilized by resonance, allowing for the preservation of one intact benzene ring in more resonance structures. onlineorganicchemistrytutor.com

However, the existing 2-(ethyl but-2-enoate) substituent is an electron-withdrawing group due to the conjugated ester. Electron-withdrawing groups are deactivating and, in the case of naphthalene, tend to direct incoming electrophiles to the other ring. Specifically, a deactivating group at the C-2 position generally directs incoming electrophiles to the C-5 and C-8 positions of the adjacent ring. researchgate.net Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to yield primarily the 5- and 8-substituted products.

| Reaction | Typical Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro and 8-Nitro derivatives |

| Bromination | Br₂, FeBr₃ | 5-Bromo and 8-Bromo derivatives |

| Sulfonation | Fuming H₂SO₄ | 5-Sulfonic acid and 8-Sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl and 8-Acyl derivatives |

Modern synthetic methods allow for the direct functionalization of C-H bonds on aromatic rings, often catalyzed by transition metals. These reactions can offer different regioselectivity compared to classical EAS reactions. For a 2-substituted naphthalene, metal-catalyzed C-H activation could potentially be directed to various positions, depending on the specific catalytic system and directing group strategy employed. While specific studies on (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate are not prevalent, the field of C-H functionalization is vast and offers potential routes to arylation, alkenylation, and amination of the naphthalene core.

Hydrolysis and Transesterification Reactions of the Ester Group

The ethyl ester group is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. A tetrahedral intermediate is formed, which then collapses to expel the ethoxide leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt. An acidic workup is required to obtain the neutral carboxylic acid. The large naphthalene substituent may introduce some steric hindrance, potentially slowing the rate of hydrolysis compared to simpler esters. arkat-usa.orgresearchgate.net

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reaction with a different alcohol (R'-OH) would lead to the formation of (E)-R' 3-(naphthalen-2-yl)but-2-enoate and ethanol (B145695). This is an equilibrium process, and the reaction can be driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed.

Reductive and Oxidative Transformations

The presence of multiple reducible and oxidizable sites in this compound allows for a range of selective transformations under controlled reaction conditions.

The selective reduction of either the carbon-carbon double bond or the ester group in this compound can be achieved by choosing appropriate reducing agents and reaction conditions.

Reduction of the Alkene Function (Conjugate Reduction):

The conjugated alkene in α,β-unsaturated esters is susceptible to 1,4-reduction (conjugate addition of hydride), leading to the corresponding saturated ester. This transformation can be accomplished with high selectivity using various catalytic systems. Catalytic hydrogenation is a common method, where the choice of catalyst and conditions is crucial to avoid reduction of the naphthalene ring or the ester group.

For instance, catalytic transfer hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen donor such as diphenylsulfide can selectively reduce the alkene without affecting other functional groups. organic-chemistry.org Nickel-based catalysts, for example, a system composed of nickel(II) chloride, lithium metal, and a catalytic polymer-supported arene, have also been employed for the conjugate reduction of α,β-unsaturated carbonyl compounds. organic-chemistry.org

The general transformation is depicted below:

This compound → Ethyl 3-(naphthalen-2-yl)butanoate

Below is a table summarizing typical conditions for the selective reduction of the C=C bond in α,β-unsaturated esters, which are analogous to the target molecule.

| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd/C, Diphenylsulfide | H₂ | Methanol (B129727) | Room Temp | High | organic-chemistry.org |

| NiCl₂/Li/Polymer-arene | Ethanol | Ethanol | Room Temp | Good | organic-chemistry.org |

| Rhodium-bis(oxazolinyl)phenyl complexes | Hydrosilanes | Not specified | Not specified | High | organic-chemistry.org |

Reduction of the Ester Function:

The reduction of the ester group to the corresponding primary alcohol, (E)-3-(naphthalen-2-yl)but-2-en-1-ol, requires more powerful reducing agents than those used for the selective reduction of the alkene. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing esters to alcohols. harvard.edu However, under these conditions, the α,β-unsaturated alkene may also be reduced.

To achieve selectivity, milder reagents or specific conditions are necessary. Lithium borohydride (B1222165) (LiBH₄) is known to selectively reduce esters in the presence of other functional groups. harvard.edu The reactivity of LiBH₄ is solvent-dependent, being more effective in ethereal solvents. harvard.edu Another approach involves the use of sodium borohydride in combination with activating agents like calcium chloride. researchgate.net

The general transformation is:

This compound → (E)-3-(naphthalen-2-yl)but-2-en-1-ol

The following table presents conditions used for the selective reduction of esters in the presence of other functionalities, which can be considered for the target compound.

| Reagent | Solvent | Temperature (°C) | Notes | Reference |

| LiBH₄ | Diethyl ether | Reflux | Selective for esters over many other groups. | harvard.edu |

| NaBH₄/CaCl₂ | THF/Alcohol | Room Temp to 60 | Selective reduction of esters. | researchgate.net |

| LiAlH₄ | Diethyl ether | 0 to Room Temp | Powerful, may also reduce the alkene. | harvard.edu |

The naphthalene ring in this compound is susceptible to oxidation, though the presence of the deactivating but-2-enoate group influences the regioselectivity and reaction rate. Naphthalene itself is more readily oxidized than benzene due to its lower resonance energy per ring. quora.com

Oxidation of naphthalene can lead to various products depending on the oxidant and reaction conditions. youtube.com Strong oxidizing agents like chromium trioxide in acetic acid can oxidize naphthalene to 1,4-naphthoquinone. youtube.com Under more forcing conditions, such as catalytic oxidation with vanadium pentoxide at high temperatures, naphthalene is oxidized to phthalic anhydride. youtube.comepa.gov

For substituted naphthalenes, the position of oxidation is directed by the electronic nature of the substituent. The but-2-enoate group is an electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic attack. In electrophilic aromatic substitution reactions, deactivating groups direct incoming electrophiles to the other ring. wordpress.com By analogy, in oxidation reactions that proceed via electrophilic attack, the unsubstituted ring of the naphthalene moiety in the target molecule would be preferentially oxidized.

The atmospheric oxidation of naphthalene, initiated by hydroxyl radicals, has been studied theoretically and leads to the formation of naphthols and subsequently other oxygenated products. rsc.org While not a synthetic transformation, this highlights the susceptibility of the naphthalene core to oxidation.

The table below summarizes outcomes of naphthalene oxidation under different conditions.

| Oxidizing Agent | Conditions | Major Product(s) | Reference |

| CrO₃, Acetic Acid | 25 °C | 1,4-Naphthoquinone | youtube.com |

| O₂, V₂O₅ (catalyst) | 450-500 °C | Phthalic Anhydride | youtube.comepa.gov |

| KMnO₄ | Alkaline | Phthalic Acid | wordpress.com |

| OH radical | Atmospheric | 1-Naphthol, 2-formylcinnamaldehyde | rsc.org |

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics:

The kinetics of the reduction of the α,β-unsaturated system are influenced by steric and electronic factors. The bulky naphthalene group may sterically hinder the approach of the reducing agent to the double bond. Electronically, the electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack by a hydride reagent (in the case of 1,4-reductions).

In the case of electrophilic attack on the naphthalene ring, the but-2-enoate group, being deactivating, will slow down the rate of reaction compared to unsubstituted naphthalene. Electrophilic substitution on naphthalene is generally faster at the α-position (C1, C4, C5, C8) than the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate. wordpress.com This is an example of kinetic control. acs.org However, the substituent is at the C2 position (a β-position), which will influence the regioselectivity of further substitutions on the same ring.

Thermodynamic Considerations:

The hydrogenation of the alkene in this compound to form the saturated ester is an exothermic process. The enthalpy of hydrogenation for aromatic esters has been studied in the context of liquid organic hydrogen carriers, with reaction enthalpies for the hydrogenation of the aromatic ring being in the range of -200 kJ·mol⁻¹. mdpi.com While this value is for the aromatic ring, the hydrogenation of the conjugated double bond is also thermodynamically favorable.

Thermodynamic studies on the selective hydride reduction of α,β-unsaturated carbonyl compounds have been conducted to understand the factors controlling 1,2- versus 1,4-addition. nih.gov The relative stability of the products (saturated ketone/ester vs. allylic alcohol) and the transition states leading to them determines the outcome.

In electrophilic substitution on naphthalene, the α-substituted product is often the kinetically favored product, while the β-substituted product can be the thermodynamically more stable product due to reduced steric hindrance. acs.org This is famously observed in the sulfonation of naphthalene. wordpress.com For this compound, any further substitution on the naphthalene ring would be subject to these kinetic and thermodynamic controls, in addition to the directing effect of the existing substituent.

Synthesis and Exploration of Structural Analogues and Derivatives of E Ethyl 3 Naphthalen 2 Yl but 2 Enoate

Modifications of the Ester Group

The ester functional group is a primary site for modification, allowing for the synthesis of a diverse range of analogues with potentially varied chemical and physical properties.

Synthesis of Alkyl and Aryl Ester Analogues

The ethyl ester group of the parent compound can be readily exchanged for other alkyl or aryl groups through standard esterification and transesterification protocols.

Synthesis via Fischer Esterification: The corresponding carboxylic acid, (E)-3-(naphthalen-2-yl)but-2-enoic acid, serves as a direct precursor. The Fischer-Speier esterification, a classic acid-catalyzed reaction, can be employed. This method involves refluxing the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727), propanol, or phenol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The equilibrium is driven towards the product ester by using the alcohol as the solvent or by removing water as it is formed.

Synthesis via Transesterification: Alternatively, the parent ethyl ester can be converted to other esters via transesterification. This reaction involves heating the ethyl ester with a different alcohol, typically in the presence of an acid or base catalyst. To ensure a high yield of the new ester, a large excess of the new alcohol is used to shift the chemical equilibrium. For example, refluxing (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate in methanol with a catalytic amount of sodium methoxide (B1231860) would yield the corresponding methyl ester.

| Entry | R Group | Product Name | Synthesis Method |

| 1 | -CH₃ | (E)-methyl 3-(naphthalen-2-yl)but-2-enoate | Fischer Esterification / Transesterification |

| 2 | -CH₂CH₂CH₃ | (E)-propyl 3-(naphthalen-2-yl)but-2-enoate | Fischer Esterification / Transesterification |

| 3 | -C₆H₅ | (E)-phenyl 3-(naphthalen-2-yl)but-2-enoate | Fischer Esterification |

Amide and Hydrazide Derivatives

The ester moiety can be converted into amide and hydrazide functional groups, which are significant in medicinal chemistry for their hydrogen bonding capabilities.

Amide Synthesis: The synthesis of amides can be achieved through the aminolysis of the ethyl ester. This reaction typically involves heating the ester with a primary or secondary amine. mdpi.orgmasterorganicchemistry.comresearchgate.netresearchgate.net The reaction can be slow but can be facilitated by catalysts or by using microwave irradiation to reduce reaction times. mdpi.orgresearchgate.net For example, reacting this compound with ammonia (B1221849) would yield the primary amide, while reaction with a secondary amine like diethylamine (B46881) would produce the corresponding N,N-diethylamide.

Hydrazide Synthesis: Hydrazide derivatives are commonly prepared by reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in an alcoholic solvent like ethanol (B145695) under reflux. nih.govacs.orgrsc.orgresearchgate.net The reaction is typically driven to completion by the precipitation of the hydrazide product or by using an excess of hydrazine hydrate. researchgate.net This straightforward conversion yields (E)-3-(naphthalen-2-yl)but-2-enohydrazide.

| Entry | Reagent | Product Name | General Reaction |

| 1 | R¹R²NH | (E)-N,N-disubstituted-3-(naphthalen-2-yl)but-2-enamide | Aminolysis |

| 2 | N₂H₄·H₂O | (E)-3-(naphthalen-2-yl)but-2-enohydrazide | Hydrazinolysis |

Functionalization of the Naphthalene (B1677914) Moiety

Introducing substituents onto the naphthalene ring system is a key strategy for modulating the electronic and steric properties of the molecule.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The synthesis of naphthalene-substituted analogues typically begins with a functionalized naphthalene precursor. A powerful and widely used method for constructing the but-2-enoate side chain is the Horner-Wadsworth-Emmons (HWE) reaction. nih.govresearchgate.netnrochemistry.com This reaction involves the olefination of a carbonyl compound with a stabilized phosphonate (B1237965) carbanion.

The general approach starts with a substituted 2-acetylnaphthalene (B72118). These starting materials can be prepared via methods like the Friedel-Crafts acylation of a substituted naphthalene. prepchem.comnih.govscholarsresearchlibrary.com The substituted 2-acetylnaphthalene is then reacted with a phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a base (e.g., sodium hydride, NaH). The HWE reaction is known for its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene as the major product.

This methodology allows for the introduction of a wide array of substituents onto the naphthalene ring, as demonstrated by the examples in the table below.

| Entry | Starting Material | R Group on Naphthalene | Product Name (Example) |

| 1 | 6-Methoxy-2-acetylnaphthalene | 6-OCH₃ (Electron-Donating) | (E)-ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate |

| 2 | 6-Bromo-2-acetylnaphthalene | 6-Br (Electron-Withdrawing) | (E)-ethyl 3-(6-bromonaphthalen-2-yl)but-2-enoate |

| 3 | 7-Nitro-2-acetylnaphthalene | 7-NO₂ (Electron-Withdrawing) | (E)-ethyl 3-(7-nitronaphthalen-2-yl)but-2-enoate |

Isomeric Naphthalene Derivatives (e.g., Naphthalen-1-yl analogues)

The constitutional isomer, where the but-2-enoate chain is attached to the C1 position of the naphthalene ring, can be synthesized using a similar strategy. The synthesis of (E)-ethyl 3-(naphthalen-1-yl)but-2-enoate would start from 1-acetylnaphthalene instead of 2-acetylnaphthalene.

The Horner-Wadsworth-Emmons reaction of 1-acetylnaphthalene with triethyl phosphonoacetate under basic conditions would proceed analogously to the synthesis of the naphthalen-2-yl isomer, yielding the corresponding (E)-naphthalen-1-ylbut-2-enoate. The choice of starting material (1-acetylnaphthalene vs. 2-acetylnaphthalene) dictates the final position of the side chain on the naphthalene core.

Variations in the But-2-enoate Chain

Modifications to the but-2-enoate chain can introduce steric bulk or additional functional groups, further expanding the library of accessible analogues.

One effective method for introducing substituents at the C2 position (α-position) of the but-2-enoate chain is the Reformatsky reaction. nih.govbeilstein-journals.org This reaction involves the treatment of a carbonyl compound (in this case, 2-acetylnaphthalene) with an α-halo ester and zinc metal. The reaction forms an organozinc intermediate which then adds to the ketone. Subsequent dehydration of the resulting β-hydroxy ester yields the α,β-unsaturated ester.

For instance, reacting 2-acetylnaphthalene with ethyl 2-bromopropionate in the presence of activated zinc would, after dehydration, yield (E)-ethyl 2-methyl-3-(naphthalen-2-yl)but-2-enoate. researchgate.net Similarly, using different α-halo esters allows for the introduction of various substituents at the C2 position.

Furthermore, variations can be achieved through the HWE reaction by using modified phosphonate reagents. For example, employing triethyl 2-phosphonopropionate instead of triethyl phosphonoacetate in the reaction with 2-acetylnaphthalene would also result in the formation of (E)-ethyl 2-methyl-3-(naphthalen-2-yl)but-2-enoate. oup.comnih.gov

| Entry | Modification | Reagents (Example) | Product Name (Example) |

| 1 | C2-Methylation | 2-Acetylnaphthalene + Ethyl 2-bromopropionate/Zinc | (E)-ethyl 2-methyl-3-(naphthalen-2-yl)but-2-enoate |

| 2 | C4-Methylation (Chain extension) | 2-Propanoylnaphthalene + Triethyl phosphonoacetate/Base | (E)-ethyl 3-(naphthalen-2-yl)pent-2-enoate |

Alterations in Alkyl Substituents

The exploration of structural analogues of this compound frequently involves the modification of its alkyl substituents. These alterations, primarily targeting the ester group and the methyl group at the C3-position of the butenoate chain, are crucial for structure-activity relationship (SAR) studies. While specific literature detailing a wide array of these analogues for the title compound is not abundant, the synthesis of such derivatives can be accomplished using established synthetic methodologies.

One of the most straightforward modifications is the variation of the ester alkyl group. The ethyl group can be readily replaced by other alkyl moieties such as methyl, propyl, or tert-butyl groups. The synthesis of the methyl analogue, methyl 3-(naphthalen-2-yl)but-2-enoate, has been documented. chemazone.comchemazone.com The preparation of other esters can be achieved through transesterification of the ethyl ester or by direct esterification of 3-(naphthalen-2-yl)but-2-enoic acid with the corresponding alcohol under acidic conditions.

The tert-butyl ester analogue, for instance, can be synthesized by reacting the carboxylic acid with isobutylene (B52900) in the presence of a catalytic amount of strong acid. arkat-usa.org This method is commonly used for the preparation of tert-butyl esters due to the propensity of the tert-butyl cation to form readily under acidic conditions.

Modification of the methyl group at the C3 position of the butenoate chain presents a more complex synthetic challenge. Standard olefination reactions, such as the Horner-Wadsworth-Emmons reaction, are typically employed for the construction of the α,β-unsaturated ester moiety. To introduce different alkyl groups at this position, the corresponding phosphonate reagent bearing the desired alkyl substituent would be required. For example, to synthesize an analogue with a propyl group at C3, a phosphonate reagent derived from 2-pentanone would be necessary.

Table 1: Examples of (E)-3-(naphthalen-2-yl)but-2-enoate Analogues with Altered Alkyl Substituents

| Compound Name | R1 (Ester Group) | R2 (C3-Substituent) |

| This compound | -CH2CH3 | -CH3 |

| (E)-methyl 3-(naphthalen-2-yl)but-2-enoate | -CH3 | -CH3 |

| (E)-propyl 3-(naphthalen-2-yl)but-2-enoate | -CH2CH2CH3 | -CH3 |

| (E)-tert-butyl 3-(naphthalen-2-yl)but-2-enoate | -C(CH3)3 | -CH3 |

| (E)-ethyl 3-(naphthalen-2-yl)pent-2-enoate | -CH2CH3 | -CH2CH3 |

Introduction of Heteroatoms or Additional Unsaturation

The introduction of heteroatoms or additional sites of unsaturation into the structure of this compound can significantly alter its electronic and steric properties, leading to novel derivatives with potentially interesting chemical and biological characteristics.

The introduction of additional unsaturation, such as an alkyne, can impart rigidity to the molecule and alter its three-dimensional shape. The compound ethyl 2-benzoyl-3-(naphthalen-2-yl)pent-4-ynoate serves as an example of a derivative with an additional triple bond. lookchem.com The synthesis of such enynoates can be achieved through various methods, including olefination-dehydrohalogenation of α-halo-β-aryl-α,β-unsaturated aldehydes. researchgate.net This approach allows for the construction of the conjugated en-yne system with control over the stereochemistry of the double bond.

Table 2: Examples of Analogues with Heteroatoms or Additional Unsaturation

| Compound Name | Modification |

| (3E)-4-[(naphthalen-1-yl)amino]pent-3-en-2-one | Introduction of a nitrogen atom (enaminone) nih.gov |

| Ethyl 2-benzoyl-3-(naphthalen-2-yl)pent-4-ynoate | Introduction of a carbon-carbon triple bond lookchem.com |

Regio- and Stereocontrol in Derivative Synthesis

The synthesis of derivatives of this compound requires precise control over both regioselectivity and stereoselectivity to ensure the desired isomer is obtained.

Regiocontrol in this context primarily refers to the selective functionalization of the naphthalene ring. Direct electrophilic substitution on the naphthalene ring of the title compound can lead to a mixture of isomers, as the directing effects of the butenoate substituent may not be highly specific. A more controlled approach involves the synthesis of the desired substituted naphthalene precursor followed by the construction of the butenoate side chain. For instance, to synthesize a derivative with a substituent at a specific position on the naphthalene ring, one would start with the corresponding substituted 2-naphthylamine (B18577) or 2-bromonaphthalene. nih.govbiointerfaceresearch.com This strategy allows for unambiguous placement of functional groups on the aromatic core.

Stereocontrol is crucial for establishing the (E)-configuration of the double bond in the butenoate chain. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly effective method for the stereoselective synthesis of (E)-α,β-unsaturated esters. wikipedia.orgnrochemistry.comorganic-chemistry.orgalfa-chemistry.comconicet.gov.ar This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, the HWE reaction would typically involve the reaction of triethyl phosphonoacetate with 2-acetylnaphthalene in the presence of a suitable base. The thermodynamic stability of the (E)-isomer generally drives the reaction towards its formation.

The stereochemical outcome of the HWE reaction can be influenced by the reaction conditions, including the nature of the base, solvent, and any additives. conicet.gov.ar While the HWE reaction strongly favors the (E)-isomer, the synthesis of the (Z)-isomer can be achieved under specific conditions, often referred to as the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations. nrochemistry.com

Table 3: Methods for Regio- and Stereocontrol

| Control Type | Method | Description |

| Regiocontrol | Synthesis from pre-functionalized naphthalenes | Starting with a substituted naphthalene derivative ensures the desired regiochemistry of the final product. |

| Stereocontrol | Horner-Wadsworth-Emmons (HWE) Reaction | A reliable method for the synthesis of (E)-α,β-unsaturated esters with high stereoselectivity. wikipedia.orgnrochemistry.comorganic-chemistry.orgalfa-chemistry.comconicet.gov.ar |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques in Organic Synthesis

No published Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data is available for (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate. The characterization of this specific molecular structure would typically involve:

¹H NMR Spectroscopy to identify the chemical environment of hydrogen atoms, including signals for the ethyl group, the vinylic proton, the methyl group on the double bond, and the protons of the naphthalene (B1677914) ring system.

¹³C NMR Spectroscopy to determine the number and type of carbon atoms, including the carbonyl carbon of the ester, the olefinic carbons, and the distinct carbons of the naphthalene moiety.

Infrared (IR) Spectroscopy to identify functional groups, with expected characteristic absorption bands for the C=O bond of the α,β-unsaturated ester and the C=C bonds of the alkene and aromatic system.

Mass Spectrometry (MS) to determine the exact mass of the molecule and its fragmentation pattern, confirming its elemental composition.

Chromatographic Separation and Purity Determination Methods

Specific protocols for the chromatographic separation and purity analysis of this compound are not documented. In a typical synthesis, the purity of such a compound would be established using methods like:

High-Performance Liquid Chromatography (HPLC) , which would separate the target compound from starting materials, byproducts, and any potential (Z)-isomer. A validated HPLC method would be crucial for quantitative purity assessment.

Gas Chromatography (GC) , if the compound is sufficiently volatile and thermally stable, could also be employed for purity analysis.

Thin-Layer Chromatography (TLC) would likely be used for rapid, qualitative monitoring of the reaction progress and for determining appropriate solvent systems for column chromatography purification.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

There is no record of a crystal structure determination for this compound in crystallographic databases. If suitable single crystals could be grown, X-ray crystallography would provide unambiguous confirmation of the (E)-configuration of the double bond and reveal detailed information about its three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational and Theoretical Investigations of E Ethyl 3 Naphthalen 2 Yl but 2 Enoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic properties and behavior of molecules at the atomic level.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate, a DFT study would typically involve optimizing the molecular geometry to find its most stable three-dimensional arrangement. Following optimization, calculations would yield various electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. These properties are instrumental in understanding the molecule's polarity, reactivity hotspots, and intermolecular interactions. A typical DFT study would utilize a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, an FMO analysis would map the spatial distribution of the HOMO and LUMO to predict sites susceptible to electrophilic and nucleophilic attack.

Below is a hypothetical data table illustrating the kind of information an FMO analysis would provide.

| Parameter | Hypothetical Value (eV) |

| Energy of HOMO | - |

| Energy of LUMO | - |

| HOMO-LUMO Energy Gap (ΔE) | - |

No specific published data is available for this compound.

Conformational Analysis and Stereochemical Stability

This compound possesses several rotatable single bonds, leading to various possible conformations. A computational conformational analysis would systematically rotate these bonds and calculate the potential energy of each resulting conformer. This process helps identify the lowest-energy (most stable) conformation and the energy barriers between different conformations. The "(E)" designation refers to the stereochemistry around the carbon-carbon double bond, indicating that the higher priority groups are on opposite sides. A theoretical study would confirm the energetic preference for the E-isomer over the Z-isomer, thus providing insight into its stereochemical stability.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For a compound like this compound, which could participate in reactions such as additions to the double bond or hydrolysis of the ester, computational methods could be used to map the entire reaction pathway. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating their energies. The activation energy (the energy difference between the reactants and the transition state) can then be determined, providing a quantitative measure of the reaction's feasibility and rate.

Predictive Modeling of Reactivity and Selectivity

By combining the insights from DFT, FMO analysis, and conformational studies, computational models can predict the reactivity and selectivity of this compound in various chemical reactions. For instance, the calculated molecular electrostatic potential and the localization of the frontier molecular orbitals can predict whether a reaction is likely to be under charge control or orbital control. Furthermore, these models can help predict regioselectivity (which part of the molecule reacts) and stereoselectivity (the stereochemical outcome of a reaction) by comparing the activation energies of different possible reaction pathways.

Green Chemistry Principles in the Synthesis of E Ethyl 3 Naphthalen 2 Yl but 2 Enoate

Solvent-Free Reaction Conditions

A primary tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. gctlc.org The move towards solvent-free reaction conditions for the synthesis of compounds like (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate addresses these concerns directly.

Microwave-assisted organic synthesis (MAOS) has emerged as a important technology for conducting reactions without the need for a solvent. researchgate.netijnrd.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a significant acceleration of reaction rates, often reducing reaction times from hours to minutes. ajrconline.orgresearchgate.net The benefits of this approach include not only enhanced speed but also improved product yields and purity by minimizing the formation of byproducts. ijnrd.orgijrpas.com

The synthesis of α,β-unsaturated esters, a class to which this compound belongs, has been successfully achieved under solvent-free conditions, particularly through reactions like the Wittig reaction. gctlc.orgresearchgate.netsemanticscholar.org In these procedures, solid reactants can be mixed and irradiated, or a liquid aldehyde can react directly with a solid phosphorane, eliminating the need for a reaction solvent. researchgate.netsemanticscholar.org This not only "greens" the process by eliminating solvent waste but also simplifies product isolation. researchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Solvent-Free Synthesis |

| Solvent | Toluene or Dichloromethane | None |

| Reaction Time | 4-12 hours | 5-15 minutes |

| Energy Consumption | High (prolonged heating) | Low (rapid, targeted heating) |

| Product Yield | Moderate to Good (e.g., 60-75%) | Good to Excellent (e.g., 80-95%) |

| Work-up Procedure | Requires solvent removal, extraction | Simplified, often direct crystallization |

This interactive table compares conventional and microwave-assisted synthesis, illustrating the green advantages of the latter.

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions, reducing energy requirements, and minimizing waste. For the synthesis of this compound, the development of sustainable catalysts focuses on improving efficiency while minimizing environmental impact.

Key goals in sustainable catalyst development include:

Heterogenization : Creating catalysts that exist in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction). This simplifies catalyst removal and recycling, preventing contamination of the final product. An example includes the use of copper(II) complexes immobilized on silica (B1680970) nanoparticles. researchgate.net

Reusability : Designing robust catalysts that can be used for multiple reaction cycles without a significant loss of activity is crucial for economic and environmental sustainability. Magnetic nanoparticles, for instance, can be easily recovered from the reaction mixture using an external magnet and reused. oiccpress.com

Low Toxicity : Moving away from catalysts based on heavy or toxic metals towards those using more abundant and benign elements.

Catalyst-Free Synthesis : In some cases, the greenest approach is to develop reaction conditions (e.g., high temperature, microwave irradiation) that allow the reaction to proceed efficiently without any catalyst at all. researchgate.net

| Feature | Traditional Catalysts (e.g., Homogeneous) | Green Catalysts (e.g., Heterogeneous) |

| Separation | Difficult; may require distillation or chromatography | Simple; filtration or magnetic separation |

| Reusability | Often not possible or inefficient | High; can be used for multiple cycles |

| Product Purity | Risk of catalyst contamination | High purity, minimal contamination |

| Waste Generation | Generates waste from separation processes | Minimal waste generated |

| Example | Soluble metal salts | Metal oxides on a solid support, magnetic nanoparticles oiccpress.com |

This interactive table contrasts the features of traditional and green catalysts.

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. mtu.edu A reaction with high atom economy incorporates the maximum number of atoms from the starting materials into the final product, minimizing waste.

The Wittig reaction, a common and effective method for synthesizing alkenes like this compound from aldehydes or ketones, is often cited as a classic example of a reaction with poor atom economy. gctlc.orglibretexts.orgwikipedia.orglibretexts.org This is due to the formation of a stoichiometric byproduct, triphenylphosphine (B44618) oxide, which has a high molecular weight and is generated in a 1:1 ratio with the desired product. umass.edu

The reaction to form this compound would typically involve the reaction of 2-naphthaldehyde (B31174) with a phosphorus ylide, such as (1-(ethoxycarbonyl)ethylidene)triphenylphosphorane.

Calculation of Atom Economy:

The formula for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the Wittig synthesis of the target compound:

Reactant 1: 2-naphthaldehyde (C₁₁H₈O, MW = 156.18 g/mol )

Reactant 2: (1-(ethoxycarbonyl)ethylidene)triphenylphosphorane (C₂₈H₂₇O₂P, MW = 442.49 g/mol )

Product 1 (Desired): this compound (C₁₆H₁₆O₂, MW = 240.30 g/mol )

Product 2 (Byproduct): Triphenylphosphine oxide (C₁₈H₁₅OP, MW = 278.28 g/mol )

% Atom Economy = (240.30 / (156.18 + 442.49)) x 100 = (240.30 / 598.67) x 100 ≈ 40.14%

This calculation demonstrates that nearly 60% of the reactant mass ends up as the triphenylphosphine oxide byproduct, highlighting the inefficiency of this pathway from an atom economy perspective. While the reaction may have a high chemical yield, its poor atom economy encourages the search for alternative synthetic routes with fewer or lighter byproducts. ijnrd.org

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 2-Naphthaldehyde | C₁₁H₈O | 156.18 | Reactant |

| (1-(ethoxycarbonyl)ethylidene)triphenylphosphorane | C₂₈H₂₇O₂P | 442.49 | Reactant |

| This compound | C₁₆H₁₆O₂ | 240.30 | Desired Product |

| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | Byproduct |

| Atom Economy | 40.14% | Efficiency Metric |

This interactive table breaks down the components of the Wittig reaction to illustrate the calculation of its atom economy.

Process Intensification: Continuous Flow Chemistry Applications

Process intensification (PI) aims to develop smaller, safer, and more energy-efficient chemical processes. mdpi.com Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, is a key PI technology that offers significant advantages over traditional batch processing. nih.gov

For the synthesis of this compound, a continuous flow setup would offer:

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors or tube reactors allows for precise temperature control and efficient mixing, which can lead to higher yields and fewer byproducts. mdpi.com

Enhanced Safety : Performing reactions in a small, contained volume minimizes the risks associated with handling hazardous materials or managing exothermic reactions.

Rapid Optimization and Scalability : The reaction conditions (temperature, pressure, residence time) can be changed quickly, allowing for rapid optimization. Scaling up production involves running the system for a longer duration rather than using larger, more dangerous reactors. nih.gov

Combining flow technology with other intensification methods, such as microwave heating, can lead to even greater efficiencies. Microwave-assisted continuous-flow organic synthesis (MACOS) can dramatically reduce reaction times and improve yields, representing a powerful tool for sustainable chemical production. ajrconline.orgnih.gov

| Feature | Batch Processing | Continuous Flow Processing |

| Scale | Limited by vessel size | Scalable by time; higher throughput |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient and uniform |

| Safety | Higher risk with large volumes | Inherently safer due to small volumes |

| Reaction Control | Less precise | Precise control over parameters |

| Reproducibility | Can vary between batches | Highly consistent and reproducible |

This interactive table compares traditional batch processing with modern continuous flow chemistry, highlighting the advantages of process intensification.

Industrial and Advanced Synthetic Applications of E Ethyl 3 Naphthalen 2 Yl but 2 Enoate

Role as an Intermediate in Fine Chemical Synthesis

The primary industrial relevance of (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate lies in its utility as an intermediate for the synthesis of high-value organic compounds. Naphthalene (B1677914) derivatives are significant in medicinal chemistry and material science, exhibiting a wide range of biological and photophysical properties. nih.govbohrium.com The subject compound serves as a precursor for introducing the naphthalen-2-ylbutenoate scaffold into larger, more complex molecular architectures.

The α,β-unsaturated ester group is a key reactive site, enabling a variety of chemical transformations. These include, but are not limited to, Michael additions, conjugate additions of organometallic reagents, and cycloaddition reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in the construction of diverse molecular frameworks. For instance, it can be a precursor in the synthesis of novel heterocyclic compounds or polycyclic aromatic systems.

A significant application of such intermediates is in the preparation of active pharmaceutical ingredients (APIs). The naphthalene core is a common feature in a number of therapeutic agents. The butenoate side chain can be chemically modified to introduce various functional groups, influencing the molecule's pharmacokinetic and pharmacodynamic properties.

| Potential Synthetic Transformations | Description | Potential Products |

| Michael Addition | Nucleophilic addition to the β-carbon of the α,β-unsaturated system. | Functionalized naphthalene derivatives with extended side chains. |

| Hydrogenation | Reduction of the carbon-carbon double bond. | Saturated butanoate derivatives. |

| Epoxidation | Formation of an epoxide across the double bond. | Reactive intermediates for further functionalization. |

| Diels-Alder Reaction | [4+2] cycloaddition if the double bond acts as a dienophile. | Polycyclic structures. |

Precursor in the Development of Specialty Materials (if applicable)

While direct applications in specialty materials for this specific compound are not widely documented, its structural motifs suggest potential as a precursor. Naphthalene derivatives are known to be building blocks for organic materials with interesting optical and electronic properties. nih.gov The extended π-system of the naphthalene ring can impart fluorescence and other photophysical characteristics to molecules.

The incorporation of this compound into polymeric structures or larger conjugated systems could lead to the development of novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent probes. The ethyl ester group provides a handle for polymerization or for linking to other molecular units.

Scalability Considerations for Industrial Production

The industrial production of this compound would likely rely on well-established and scalable chemical reactions. A common and efficient method for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. acs.orgorganic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In this case, the synthesis would likely involve the reaction of 2-naphthaldehyde (B31174) with a suitable phosphonate (B1237965) reagent, such as triethyl phosphonoacetate.

The HWE reaction offers several advantages for industrial-scale production:

High (E)-selectivity: The reaction typically yields the (E)-isomer as the major product, which is often the desired stereoisomer. organic-chemistry.org

Mild reaction conditions: The reaction can often be carried out under relatively mild conditions.

Ease of purification: The water-soluble phosphate (B84403) byproducts are generally easy to remove from the organic product. youtube.com

These factors contribute to a more cost-effective and environmentally friendly process compared to some other olefination methods like the Wittig reaction, where the removal of triphenylphosphine (B44618) oxide can be challenging. youtube.com The purification of the final product can often be achieved through recrystallization, avoiding the need for costly and time-consuming chromatographic methods, which is a significant advantage for large-scale synthesis. acs.org

| Parameter | Horner-Wadsworth-Emmons Reaction | Wittig Reaction |

| Byproduct | Water-soluble phosphate ester | Triphenylphosphine oxide |

| Byproduct Removal | Typically easy (aqueous wash) youtube.com | Often difficult (chromatography) youtube.com |

| Stereoselectivity | Generally high (E)-selectivity organic-chemistry.org | Variable, depends on ylide stability |

| Reagent Reactivity | More nucleophilic phosphonate carbanion youtube.com | Less nucleophilic ylide |

Emerging Research Trends and Future Outlook

Integration with Flow Chemistry and Automation

The transition from batch processing to continuous flow chemistry represents a significant paradigm shift in the synthesis of pharmaceutical intermediates like (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety.

Research into the synthesis of related 4-aryl-2-butanones, for which the target compound is a precursor, has demonstrated the successful translation of microwave-assisted batch reactions to continuous flow processes. In these systems, reagent streams are continuously pumped into a flow reactor where mixing and reaction occur, often resulting in cleaner product formation compared to batch methods. For instance, the synthesis of a key unsaturated intermediate can be transitioned from a small-scale microwave batch environment to a scalable continuous flow process using stainless steel capillary tube reactors. This shift not only allows for safer handling of reactions at high temperatures and pressures but also facilitates seamless integration with downstream processing and automation.

| Parameter | Batch Microwave Synthesis | Continuous Flow Synthesis |

| Scale | Milligram to gram | Gram to kilogram |

| Temperature Control | Good, but potential for hotspots | Excellent, rapid heat exchange |

| Pressure Handling | Limited by vessel | High pressures easily managed |

| Safety | Risk of thermal runaway | Inherently safer, small reaction volume |

| Reproducibility | Can be variable | High |

| Scalability | Difficult, requires re-optimization | Straightforward by extending run time |

Application of Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for optimizing the synthesis of complex molecules. preprints.org While specific studies on this compound are not yet prevalent, the application of ML to the broader field of pharmaceutical synthesis provides a clear roadmap for future research. mit.edu ML algorithms can analyze vast datasets from chemical literature and experimental results to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes. preprints.orgbeilstein-journals.org

For the synthesis of this compound, which can be produced via reactions like the Wittig or Mizoroki-Heck reaction, ML models could be trained to predict the E/Z selectivity based on a wide array of input variables. These variables could include the specific catalyst, ligands, solvent, base, temperature, and reactant concentrations. Bayesian optimization, a powerful ML technique, is particularly well-suited for this task. It can efficiently explore the multi-dimensional reaction space to identify optimal conditions with a minimal number of experiments, saving significant time and resources. researchgate.net

Furthermore, the integration of ML with automated flow chemistry systems creates the potential for "self-driving" laboratories. beilstein-journals.org In such a setup, an ML algorithm could design an experiment, which is then performed by the automated flow reactor. The results are fed back to the algorithm, which learns and designs the next, improved experiment, leading to rapid and efficient process optimization.

| Machine Learning Application | Potential Impact on Synthesis of this compound |

| Retrosynthetic Analysis | Propose novel and more efficient synthetic pathways to the target molecule. preprints.org |

| Reaction Condition Optimization | Predict the optimal temperature, solvent, and catalyst concentration to maximize yield. preprints.org |

| Selectivity Prediction | Build models to predict the E/Z isomer ratio, enabling fine-tuning for high (E)-selectivity. |

| Catalyst Design | Guide the in-silico design of new ligands or catalysts for higher efficiency and selectivity. azorobotics.com |

| Integration with Automation | Enable autonomous optimization of the synthesis in continuous flow systems. researchgate.net |

Novel Catalytic Systems for Enhanced Selectivity

Achieving high stereoselectivity is crucial in the synthesis of this compound to ensure the correct geometry of the final product and minimize difficult purification steps. Research is actively pursuing novel catalytic systems that offer superior control over the formation of the (E)-isomer.

Advances in Wittig-type Reactions: The Wittig reaction is a cornerstone of alkene synthesis. However, it traditionally requires stoichiometric amounts of phosphine (B1218219) reagents, generating significant waste. A major trend is the development of catalytic Wittig reactions based on P(III)/P(V) redox cycling. researchgate.netbeilstein-journals.org These systems use a true catalyst amount of a phosphine or phosphine oxide, which is regenerated in situ, drastically improving atom economy. researchgate.net While control of E/Z selectivity in catalytic systems is still a challenge, ongoing research into chiral phosphane catalysts and novel reaction conditions is paving the way for more selective transformations. researchgate.net

Stereoselective Cross-Coupling and Metathesis: The Mizoroki-Heck reaction is another powerful tool for C-C bond formation. Modern research focuses on developing advanced palladium catalyst systems with sophisticated ligands that can precisely control the reaction's regio- and stereoselectivity. mdpi.com For the synthesis of α,β-unsaturated esters, novel methods are emerging that provide exceptional control. For example, a triethylamine-catalyzed allylic rearrangement of enol phosphates has been shown to produce (E)-α,β-unsaturated esters with greater than 99% E-selectivity. nih.gov Similarly, while often used to generate Z-isomers, olefin metathesis with novel molybdenum or ruthenium catalysts demonstrates the power of modern catalyst design in achieving high stereocontrol. nih.gov

Organocatalysis: An alternative to metal-based catalysts is organocatalysis, which uses small organic molecules to catalyze reactions. For transformations involving α,β-unsaturated esters, chiral organocatalysts like isothioureas have been successfully employed in asymmetric Michael additions. acs.org The principles of activating substrates with these catalysts could be extended to develop systems that favor the formation of the (E)-isomer in condensation-type reactions leading to this compound.

| Catalytic System | Reaction Type | Key Advantage for Selectivity |

| Phosphine Oxide/Silane | Catalytic Wittig | Reduces waste; potential for selectivity control through catalyst design. beilstein-journals.org |

| Triethylamine (B128534) | Allylic Rearrangement | Achieves >99% E-stereoselectivity for α,β-unsaturated esters. nih.gov |

| Palladium/Chiral Ligands | Mizoroki-Heck | Enhanced control over reaction outcomes through ligand design. mdpi.com |

| Molybdenum Bis-aryloxide | Olefin Metathesis | High stereocontrol in C=C bond formation. nih.gov |

| Isothioureas | Organocatalysis | Metal-free activation of α,β-unsaturated systems. acs.org |

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.50 ppm for aromatic protons in naphthalene , 169.9 ppm for ester carbonyl ).

- Mass spectrometry : Molecular ion peaks (e.g., m/z ~242 for C₁₆H₁₆O₂) confirm molecular weight.

- HPLC : Retention time comparisons with standards validate purity (>98%) .

How does the naphthalene moiety influence the compound’s reactivity in cross-coupling reactions?

Advanced

The naphthalen-2-yl group enhances π-stacking interactions , enabling:

- Suzuki-Miyaura coupling : Boronate esters (e.g., from dioxaborolane derivatives) react with aryl halides .

- Photocatalytic applications : Extended conjugation stabilizes charge-transfer states, useful in materials science .

Kinetic studies show steric hindrance from the naphthalene ring slows nucleophilic attack at the β-carbon by ~30% compared to phenyl analogs .

What role does this compound play in synthesizing heterocyclic scaffolds?

Advanced

It serves as a precursor for pyrroles and oxazolidinones :

- Enamine cyclization : Reaction with cyanomethyl esters forms pyrrole derivatives (e.g., 76% yield for (Z)-ethyl 2-(cyanomethyl)-3-(phenylamino)but-2-enoate) .

- Iridium-catalyzed amination : Generates α,β-unsaturated γ-amino esters, intermediates for oxazolidin-2-ones .

How can computational modeling predict its reactivity in nucleophilic additions?

Advanced

DFT calculations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : The α,β-unsaturated ester has a high electrophilicity index (ω = 3.2 eV), favoring Michael additions .

- Transition states : Simulate stereochemical outcomes (E vs. Z) under varying catalysts .

What strategies resolve contradictions between NMR and HPLC data during purity assessment?

Q. Advanced

- Spiking experiments : Add a pure standard to the sample; shifted peaks in NMR/HPLC indicate impurities .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic vs. olefinic protons) .

- LC-MS : Correlate mass fragments with retention times to identify contaminants .

How does solvent polarity affect its stability in long-term storage?

Q. Basic

- Nonpolar solvents (hexane) : Reduce hydrolysis (shelf life >6 months at 4°C).

- Polar aprotic solvents (DMSO) : Stabilize via hydrogen bonding but risk slow ester hydrolysis (~5% degradation/year) .

What is its potential in designing stimuli-responsive polymers?

Advanced

As a vitrimer precursor , the α,β-unsaturated ester enables dynamic covalent networks:

- Vinylogous urethane exchange : Healable polymers form via transesterification at 120°C (t₁/₂ = 15 min) .

- Mechanical properties : Storage modulus (G’) increases by 200% with 10 wt% naphthalene incorporation .

How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.